molecular formula C15H21N3O3 B5461914 2-{[(2,6-Dimethylmorpholin-4-yl)acetyl]amino}benzamide

2-{[(2,6-Dimethylmorpholin-4-yl)acetyl]amino}benzamide

Cat. No.: B5461914
M. Wt: 291.35 g/mol
InChI Key: AFTBPQMZJVCHNZ-UHFFFAOYSA-N
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Description

2-{[(2,6-Dimethylmorpholin-4-yl)acetyl]amino}benzamide is a chemical compound with the molecular formula C15H21N3O3 It is known for its unique structure, which includes a morpholine ring substituted with dimethyl groups and an acetamide linkage to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,6-Dimethylmorpholin-4-yl)acetyl]amino}benzamide typically involves the following steps:

    Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, is synthesized through the reaction of morpholine with acetone under acidic conditions.

    Acetylation: The morpholine derivative is then acetylated using acetic anhydride to form 2,6-dimethylmorpholin-4-yl acetate.

    Coupling with Benzamide: The final step involves the coupling of the acetylated morpholine derivative with benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,6-Dimethylmorpholin-4-yl)acetyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

2-{[(2,6-Dimethylmorpholin-4-yl)acetyl]amino}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,6-Dimethylmorpholin-4-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,6-Dimethylmorpholin-4-yl)acetyl]amino}benzoic acid
  • 2-{[(2,6-Dimethylmorpholin-4-yl)acetyl]amino}benzylamine
  • 2-{[(2,6-Dimethylmorpholin-4-yl)acetyl]amino}benzyl alcohol

Uniqueness

2-{[(2,6-Dimethylmorpholin-4-yl)acetyl]amino}benzamide stands out due to its specific structural features, such as the presence of both a morpholine ring and a benzamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-10-7-18(8-11(2)21-10)9-14(19)17-13-6-4-3-5-12(13)15(16)20/h3-6,10-11H,7-9H2,1-2H3,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTBPQMZJVCHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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